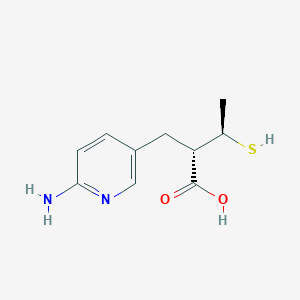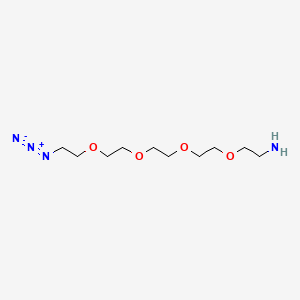
Azido-PEG4-Amine
描述
Azido-PEG4-Amine, also known as Amino-PEG4-azide, is a popular bifunctional crosslinker . It contains an amino group that is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The synthesis of Azido-PEG4-Amine involves the reaction of the amino group with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .Molecular Structure Analysis
Azido-PEG4-Amine has the molecular formula C10H22N4O4 . It is a PEG derivative containing an amino group with an azide group .Chemical Reactions Analysis
The amino group of Azido-PEG4-Amine is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .Physical And Chemical Properties Analysis
Azido-PEG4-Amine has a molecular weight of 262.31 . It is a liquid at 20°C and should be stored at -20°C under inert gas . It is sensitive to light, moisture, and heat .科学研究应用
Application 1: Protein Labeling & Crosslinking
- Summary of the Application: Azido-PEG4-Amine is used in the field of protein analysis for labeling and crosslinking proteins. It is an amine-reactive compound that can be used to derivatize primary amines of proteins or amine-coated polymer surfaces for ligation to phosphine-modified molecules .
- Methods of Application: This NHS-ester compound reacts to form covalent bonds with primary amines (e.g., side chain of lysine residues or aminosilane-coated surfaces). The azide (N3) group reacts with phosphine-labeled molecules by a mechanism known as Staudinger chemistry, enabling efficient and specific conjugation of derivatized molecules in biological samples .
- Results or Outcomes: The reaction chemistry occurs effectively in simple buffer conditions and requires no accessory reagents such as copper or reducing agents. The azide and phosphine groups do not react or interfere with components of biological samples (bioorthogonal) but conjugate to one another with high efficiency .
Application 2: Immobilization of Proteins to Micro- and Nanoparticles
- Summary of the Application: Azido-PEG4-Amine is used for the immobilization of proteins and enzymes on solid supports like micro- and nanoparticles. This has been utilized in a variety of applications, from improved protein stability on supported catalysts in industrial processes to the fabrication of biosensors, biochips, and microdevices .
- Methods of Application: The process involves functionalization of solid surfaces (gold nanoparticles and magnetic beads) with bio-active proteins using site-specific and biorthogonal labeling and azide-alkyne cycloaddition, a click chemistry .
- Results or Outcomes: The approach is optimized to yield low particle aggregation and high levels of protein activity post-conjugation. The entire process enables streamlined workflows for bioconjugation and highly active conjugated proteins .
Application 3: Click Chemistry
- Summary of the Application: Azido-PEG4-Amine is used in click chemistry, a popular method for bioconjugation. The azide group can react with alkyne, BCN, DBCO to yield a stable triazole linkage .
- Methods of Application: The azide group of Azido-PEG4-Amine reacts with alkyne, BCN, DBCO via a copper-catalyzed or copper-free click chemistry reaction to form a stable triazole linkage .
- Results or Outcomes: The resulting triazole linkage is stable and resistant to cleavage. The reaction is highly specific, efficient, and biocompatible, making it suitable for a wide range of applications in bioconjugation, material science, and drug discovery .
Application 4: Functionalization of Solid Surfaces
- Summary of the Application: Azido-PEG4-Amine is used for the functionalization of solid surfaces such as gold nanoparticles and magnetic beads .
- Methods of Application: The process involves the conjugation of proteins with N-terminal azide-tags to nanoparticles and magnetic beads directly from the cell lysate using click chemistry .
- Results or Outcomes: The approach yields low particle aggregation and high levels of protein activity post-conjugation. This process enables streamlined workflows for bioconjugation and highly active conjugated proteins .
Application 5: Bifunctional Crosslinker
- Summary of the Application: Azido-PEG4-Amine is a very popular bifunctional crosslinker. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .
- Methods of Application: The amino group of Azido-PEG4-Amine reacts with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .
- Results or Outcomes: The resulting triazole linkage is stable and resistant to cleavage. The reaction is highly specific, efficient, and biocompatible, making it suitable for a wide range of applications in bioconjugation, material science, and drug discovery .
Application 6: Fabrication of Biosensors
- Summary of the Application: Azido-PEG4-Amine is used for the fabrication of biosensors. It is used for the immobilization of proteins and enzymes on solid supports like micro- and nanoparticles. This has been utilized in a variety of applications, from improved protein stability on supported catalysts in industrial processes to fabrication of biosensors .
- Methods of Application: The process involves functionalization of solid surfaces (gold nanoparticles and magnetic beads) with bio-active proteins using site-specific and biorthogonal labeling and azide-alkyne cycloaddition, a click chemistry .
- Results or Outcomes: The approach is optimized to yield low particle aggregation and high levels of protein activity post-conjugation. The entire process enables streamlined workflows for bioconjugation and highly active conjugated proteins .
安全和危害
属性
IUPAC Name |
2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N4O4/c11-1-3-15-5-7-17-9-10-18-8-6-16-4-2-13-14-12/h1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBGKXBIVYXREN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCN=[N+]=[N-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60746997 | |
| Record name | 14-Azido-3,6,9,12-tetraoxatetradecan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azido-PEG4-Amine | |
CAS RN |
951671-92-4 | |
| Record name | 14-Azido-3,6,9,12-tetraoxatetradecan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Azido-PEG4-Amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



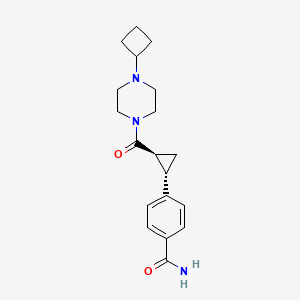
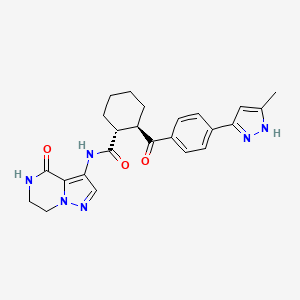
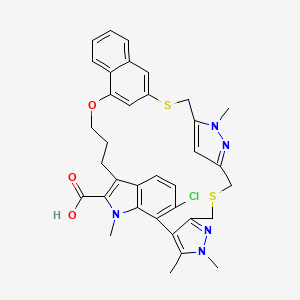
![(S)-2-((1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethyl)amino)benzoic acid](/img/structure/B605771.png)

![4-[5-(cyclopropanecarbonylamino)-2-(trifluoromethoxy)phenyl]-N-[4-[(4-propylsulfonylpiperazin-1-yl)methyl]phenyl]benzamide](/img/structure/B605774.png)

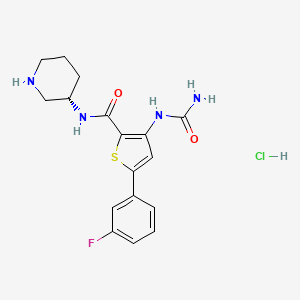

![(1R)-2-[(5S)-5-{[5-Chloro-2-(1H-tetrazol-1-yl)benzyl]carbamoyl}-4,5-dihydro-1H-pyrazol-1-yl]-1-(4-fluorophenyl)-2-oxoethyl propanoate](/img/structure/B605780.png)
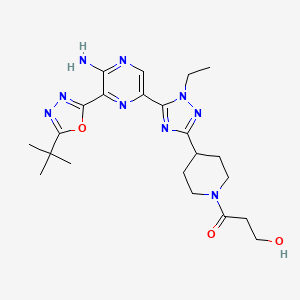
![2,2-difluoro-N-[(1R,2S)-3-methyl-1-[1-(1-methyl-6-oxopyridin-3-yl)indazol-5-yl]oxy-1-phenylbutan-2-yl]propanamide](/img/structure/B605787.png)
